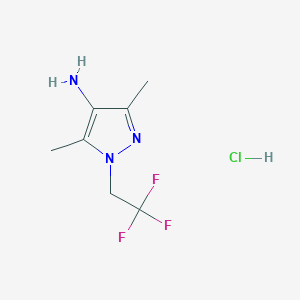
cyclopropyl(4-fluorophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13ClFN . It is a solid substance and is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 201.67 .
Molecular Structure Analysis
The InChI code for cyclopropyl(4-fluorophenyl)methanamine hydrochloride is1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m0./s1 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 201.67 .Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if you feel unwell, washing with plenty of soap and water if on skin, and rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do if in eyes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for cyclopropyl(4-fluorophenyl)methanamine hydrochloride involves the reaction of cyclopropylcarbinol with 4-fluorobenzaldehyde to form cyclopropyl(4-fluorophenyl)methanol, which is then converted to the amine via a reductive amination reaction with ammonium formate and palladium on carbon. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopropylcarbinol", "4-Fluorobenzaldehyde", "Ammonium formate", "Palladium on carbon", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylcarbinol is reacted with 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst to form cyclopropyl(4-fluorophenyl)methanol.", "Step 2: Cyclopropyl(4-fluorophenyl)methanol is then reacted with ammonium formate and palladium on carbon in the presence of hydrogen gas to form cyclopropyl(4-fluorophenyl)methanamine.", "Step 3: Cyclopropyl(4-fluorophenyl)methanamine is then reacted with hydrochloric acid to form the hydrochloride salt of cyclopropyl(4-fluorophenyl)methanamine." ] } | |
CAS-Nummer |
2197052-94-9 |
Produktname |
cyclopropyl(4-fluorophenyl)methanamine hydrochloride |
Molekularformel |
C10H13ClFN |
Molekulargewicht |
201.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6281098.png)
